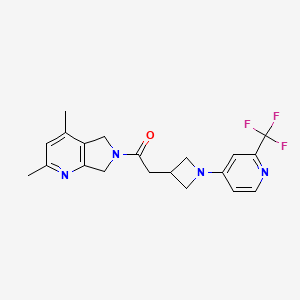![molecular formula C11H13NO3 B6248850 3-[(4-formylphenyl)(methyl)amino]propanoic acid CAS No. 27425-56-5](/img/new.no-structure.jpg)
3-[(4-formylphenyl)(methyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Formylphenyl)(methyl)amino]propanoic acid is a chemical compound characterized by its unique structure, which includes a formyl group attached to a phenyl ring, a methyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Formylphenyl)(methyl)amino]propanoic acid typically involves the following steps:
Formation of 4-Formylphenylamine: This can be achieved through the reduction of 4-nitrobenzaldehyde using reducing agents such as iron or hydrogen in the presence of a catalyst.
Methylation: The 4-formylphenylamine is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group.
Amination: The resulting compound is subjected to amination with 3-aminopropanoic acid under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-[(4-Formylphenyl)(methyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the formyl group, resulting in an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxylamine (NH2OH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-[(4-Carboxyphenyl)(methyl)amino]propanoic acid
Reduction: 3-[(4-Aminophenyl)(methyl)amino]propanoic acid
Substitution: 3-[(4-Hydroxymethylphenyl)(methyl)amino]propanoic acid
科学的研究の応用
3-[(4-Formylphenyl)(methyl)amino]propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-[(4-Formylphenyl)(methyl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
3-[(3-Formylphenyl)(methyl)amino]propanoic acid
3-[(2-Formylphenyl)(methyl)amino]propanoic acid
3-[(4-Formylphenyl)(ethyl)amino]propanoic acid
Uniqueness: 3-[(4-Formylphenyl)(methyl)amino]propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.
特性
CAS番号 |
27425-56-5 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
3-(4-formyl-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12(7-6-11(14)15)10-4-2-9(8-13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChIキー |
MHNBHSBXTJIZFG-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)C=O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



